2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis. It features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and biological activities. This compound is recognized for its potential therapeutic applications, especially as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a significant role in various cancers .
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under specific conditions. A notable synthetic route is the base-catalyzed reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines, which yields dihydropyrrolopyridine derivatives. Industrial production methods are often optimized for higher yields and purity, employing advanced catalysts and controlled environments to enhance scalability .
The molecular structure of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride can be represented using the following structural formula:
The compound's InChI representation is:
This structure highlights the fused ring system that contributes to its chemical reactivity and biological activity .
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions including:
Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The conditions often involve specific temperatures, solvents, and catalysts tailored to drive the reactions efficiently .
The products formed from these reactions depend on the specific reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction could produce fully saturated compounds.
The mechanism of action for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the inhibition of the fibroblast growth factor receptor signaling pathway. This inhibition is significant in cancer biology as FGFRs are implicated in tumor growth and progression. The compound's ability to selectively inhibit these receptors makes it a valuable candidate in cancer therapeutics .
The compound exhibits stability under controlled conditions but may react with strong oxidizing or reducing agents. Its solubility characteristics can vary based on pH and solvent choice.
The applications of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride span several fields:
This compound represents a promising area for future research due to its unique structure and biological activity potential.
The construction of the dihydropyrrolopyridine core relies on regioselective cyclization techniques to position the carboxylic acid functionality correctly. Two principal synthetic routes dominate:
Condensation-Cyclization Approaches: The most efficient method involves acid- or base-catalyzed condensation between 3-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. For instance, reacting methyl 3-aminopyridine-4-carboxylate with acrylate esters under basic conditions (triethylamine in acetonitrile) generates the bicyclic ester intermediate via Michael addition followed by intramolecular cyclization. Subsequent hydrolysis yields the carboxylic acid precursor. This method achieves regioselectivity >95% when electron-withdrawing groups (e.g., esters) direct nucleophilic attack [4] [7].
Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C–N coupling enables access to N-protected derivatives. A patented route employs a Cu(OAc)₂-mediated Chan-Lam coupling between 2-chloro-3-(aminomethyl)pyridine and boronic esters, forming the pyrrolidine ring prior to carboxylic acid functionalization. Microwave-assisted synthesis (120°C, 30 min) enhances reaction kinetics, reducing byproduct formation from 15% to <5% compared to conventional heating [4] [7].
Table 1: Cyclization Method Comparison
Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Acid-Catalyzed Cyclization | AcOH, 110°C, 8h | 65–70% | Moderate |
Base-Mediated Cyclization | Et₃N, CH₃CN, 80°C, 4h | 75–82% | High |
Chan-Lam Coupling | Cu(OAc)₂, Pyridine, 100°C, 2h | 85–90% | Excellent |
Regiochemical challenges arise from competing 5-endo vs. 6-endo cyclization pathways. Substituents at C3 of the pyridine precursor significantly influence outcomes: 3-aminopyridines with C4 carboxyl groups favor 6-endo cyclization due to orbital symmetry constraints, while C2 carboxyl groups promote undesired isomers [4] [7].
Carboxylic acid liberation and salt formation require stringent control to prevent decarboxylation or ring oxidation:
Ester Hydrolysis: Methyl or ethyl ester intermediates undergo saponification using NaOH (2M) in THF/H₂O (3:1) at 0–5°C. Lower temperatures minimize degradation of the acid-sensitive dihydropyrrole ring, maintaining yields >85%. Alternative acid-catalyzed hydrolysis (HCl/dioxane) is avoided due to pyrrolidine N-protonation competing with ester cleavage [1] [6].
Hydrochloride Salt Crystallization: The free base is dissolved in anhydrous ethanol and treated with 1.1 equivalents of concentrated HCl at −10°C. Slow crystallization over 4h yields high-purity (>98%) hydrochloride salt. Critical parameters include:
The hydrochloride salt exhibits superior stability (shelf life >24 months at 2–8°C) compared to the hygroscopic free acid. Phase-solubility studies confirm a solubility of 12.3 mg/mL in water at 25°C, enabling formulation without organic co-solvents [1] [6].
Scale-up introduces three key challenges requiring innovative solutions:
Thermal Instability Management: The dihydropyrrolopyridine core undergoes dehydrogenation above 40°C, forming aromatic byproducts. Commercial processes employ:
Impurity Profiling and Removal: Major impurities include:
Table 2: Industrial Process Parameters vs. Yield
Parameter | Lab Scale | Pilot Scale (50 L) | Optimized Industrial Scale |
---|---|---|---|
Cyclization Temperature | 80°C | 80°C | 75°C |
Hydrolysis Time | 2h | 3.5h | 1.5h |
Crystallization Solvent | EtOH | EtOH/MTBE (1:1) | EtOH/MTBE (1:3) |
Overall Yield | 74% | 68% | 82% |
Crystallization Optimization: Achieving consistent particle size distribution (D90 <50µm) requires:
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8